4-Amino-7-nitrobenzofurazan
Overview
Description
4-Amino-7-nitrobenzofurazan (4ABF) is an antimicrobial agent that has been shown to inhibit the growth of bacteria and fungi .
Synthesis Analysis
The synthesis of 4-Amino-7-nitrobenzofurazan is based on the nucleophilic substitution of halogens from 4-halo-7-nitrobenzofurazan, with the halogen being either chlorine (NBD-Cl) or fluorine . In one study, six new NBD derivatives were prepared from NBD-Cl and five primary amines or N-methylhydroxylamine .Molecular Structure Analysis
The molecular structure of 4-Amino-7-nitrobenzofurazan was confirmed by various structural analyses performed by IR, NMR, UV–Vis, and MS .Chemical Reactions Analysis
The reaction rates of 4-Amino-7-nitrobenzofurazan with amino acids have been studied. The benzofurazan ring has a stronger inductive effect and a lower resonance effect than a nitro group, facilitating the SN Ar substitution .Physical And Chemical Properties Analysis
4-Amino-7-nitrobenzofurazan is known for its fluorescence properties . It reacts with primary or secondary amines to produce a fluorescent product and is used for the analysis of amino acids and low molecular weight amines .Scientific Research Applications
Fluorogenic Nature for Protein and Lipid Labeling : The fluorogenic nature of nitrobenzofurazan (NBD) derivatives, including 4-amino substituted NBD, makes them useful for protein and lipid labeling in biological research. This property is due to their ability to generate stable fluorescent adducts when interacting with aliphatic amines (Sveen et al., 2015).
Chemical Reactivity and Electrophilicity : The electrophilic nature of 4-chloro-7-nitrobenzofurazan, a related compound, indicates its reactivity towards nucleophiles, which is significant for its use as a protein-labeling reagent (Baines et al., 1977).
Photophysical and Photochemical Properties : Investigations into the photophysical and photochemical properties of these compounds reveal insights into their excited states and the possibility of phosphorescence, which is relevant in material science and photophysics (Sveen et al., 2015).
Surface-enhanced Fluorescence and Raman Scattering : The study of sulfur-functionalized 4-amino-7-nitrobenzofurazan on gold and silver substrates has revealed its potential in enhancing fluorescence and Raman scattering. This application is significant in the field of analytical chemistry (Muniz-Miranda et al., 2011).
Application in Air Monitoring : N-Methyl-4-hydrazino-7-nitrobenzofurazan has been used as a reagent for monitoring aldehydes and ketones in the air. This application is important in environmental analysis and monitoring (Büldt & Karst, 1999).
Use in Fluorescent Quantitation in Foods : 7-Chloro-4-nitrobenzofurazan (NBD-CI) has been utilized for the fluorescent quantitation of biologically active amines in foods, indicating its application in food science and safety (Voigt & Eitenmiller, 1974).
Determination of Amino Acids in Biological Fluids : The reactivity of 4-chloro-7-nitrobenzofurazan with amino acids has been exploited for their determination in biological fluids using voltammetry, a technique useful in biochemical and clinical analysis (Nieto et al., 1996).
Safety And Hazards
properties
IUPAC Name |
4-nitro-2,1,3-benzoxadiazol-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O3/c7-3-1-2-4(10(11)12)6-5(3)8-13-9-6/h1-2H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKOGLINWAPXPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345103 | |
Record name | 4-Amino-7-nitrobenzofurazan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-7-nitrobenzofurazan | |
CAS RN |
10199-91-4 | |
Record name | 4-Amino-7-nitrobenzofurazan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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